1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane
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Overview
Description
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane is an organic compound with the molecular formula C5H10Cl2O2. It is also known by its IUPAC name, 1-chloro-2-[(2-chloroethoxy)methoxy]ethane . This compound is characterized by the presence of two chlorine atoms and three ether linkages, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane typically involves the reaction of 2-chloroethanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving ether linkages.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane involves its reactivity due to the presence of chlorine atoms and ether linkages. These functional groups make the compound a good electrophile, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane can be compared with similar compounds such as:
Bis(2-chloroethoxy)methane: Similar in structure but with different reactivity due to the presence of an additional ether linkage.
1-Chloro-2-ethoxyethane: Lacks the additional ether linkages, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
73131-00-7 |
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Molecular Formula |
C6H12Cl2O3 |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethoxymethoxymethoxy)ethane |
InChI |
InChI=1S/C6H12Cl2O3/c7-1-3-9-5-11-6-10-4-2-8/h1-6H2 |
InChI Key |
SXVLNMXFQJCPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCOCOCCCl |
Origin of Product |
United States |
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